N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide
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Overview
Description
“N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide” is a chemical compound that is part of the adamantane derivatives . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Molecular Structure Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . As members of the larger family of diamondoids, these caged hydrocarbons are so named because they are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .Chemical Reactions Analysis
Adamantanes undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This provides a variety of products incorporating diverse functional groups such as alkenes, alkynes, arenes, carbonyl groups, etc .Physical and Chemical Properties Analysis
Adamantanes are known for their unique physical and chemical properties . They are characterized by a high degree of symmetry and are nanoscale substructures of the sp3-hybridized diamond lattice .Scientific Research Applications
Quantum Chemical Analysis
- Adamantane-1,3,4-thiadiazole derivatives have been synthesized and analyzed using quantum theory and Hirshfeld surface analysis. These studies provide insights into the nature of non-covalent interactions and molecular behavior of adamantane-based compounds (El-Emam et al., 2020).
Antiviral Applications
- Adamantane derivatives have shown potential in antiviral applications. Specifically, certain adamantyl-substituted carboxamide compounds demonstrated antiviral activity against influenza A and B viruses, suggesting their potential as influenza virus fusion inhibitors (Göktaş et al., 2012).
Cancer Research
- Research has been conducted on adamantane derivatives for their potential use in cancer treatment. For example, some terphenyl and diaryl-isoxazole derivatives with an adamantyl moiety showed growth-supporting and antiapoptotic properties, which could be beneficial in developing new cancer therapies (Simoni et al., 2008).
Polymer Science
- Adamantane-based microporous polymers have been developed for applications like CO2 capture. The introduction of adamantane into the polymer structure enhances the CO2 uptake capacity, demonstrating the utility of adamantane derivatives in environmental applications (Lim et al., 2012).
Antibacterial Research
- Certain adamantane carbohydrazide derivatives have been identified as broad-spectrum antibacterial candidates. These molecules have shown potent antibacterial activity, with minimal inhibitory concentration values indicative of their effectiveness against various bacterial strains (Al-Wahaibi et al., 2020).
Molecular Spectroscopy
- Vibrational spectroscopy studies, such as FT-IR and FT-Raman, have been conducted on adamantane derivatives. These studies provide detailed insights into the molecular structure and interactions of adamantane compounds, which is crucial for understanding their chemical behavior and potential applications (Haress et al., 2015).
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The future directions in this field could involve exploring more radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Mechanism of Action
Target of Action
It’s known that adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Thiazoles, a key component of this compound, are found in many potent biologically active compounds .
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that the compound might interact with its targets through similar intermediates.
Biochemical Pathways
Thiazoles are known to be involved in a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . This suggests that the compound might affect multiple biochemical pathways.
Result of Action
Given the biological activities associated with thiazoles , it can be inferred that the compound might have a broad range of effects at the molecular and cellular level.
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-18(20-8-12-4-13(9-20)6-14(5-12)10-20)22-19-21-17(11-27-19)15-2-1-3-16(7-15)23(25)26/h1-3,7,11-14H,4-6,8-10H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBOEPMNDWHKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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